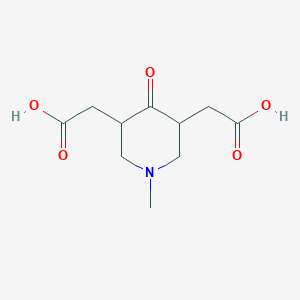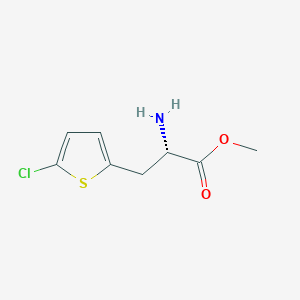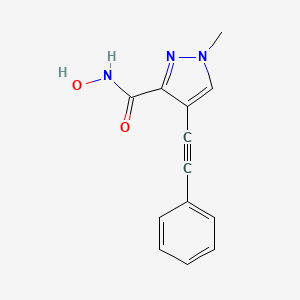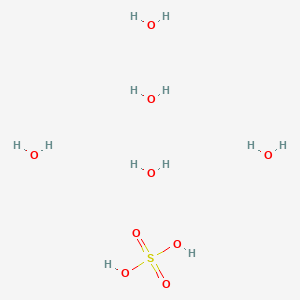![molecular formula C22H17N3O B14217707 N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-66-2](/img/structure/B14217707.png)
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features an indole and quinoline moiety, which are known for their significant biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxyaniline and indole derivatives can be subjected to cyclization reactions in the presence of catalysts like palladium or copper. The reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran, with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in solvents like dichloromethane
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties.
Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter roles .
Uniqueness
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is unique due to its combined indole and quinoline structure, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
824935-66-2 |
|---|---|
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3O/c1-26-15-12-10-14(11-13-15)23-21-17-7-3-5-9-19(17)25-22-20(21)16-6-2-4-8-18(16)24-22/h2-13H,1H3,(H2,23,24,25) |
InChI-Schlüssel |
CAUOQMWTNLBZLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)



![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)


